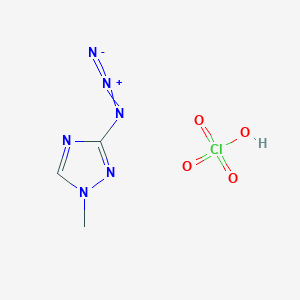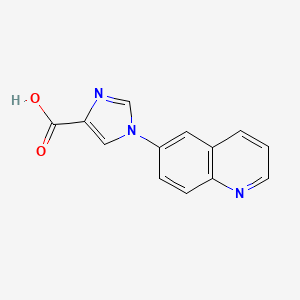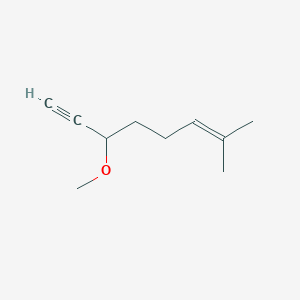![molecular formula C15H15N5O B14227680 N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide CAS No. 787591-28-0](/img/structure/B14227680.png)
N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide is an organic compound belonging to the class of imidazopyrazines These compounds are characterized by a pyrazine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide typically involves the functionalization of imidazo[1,2-a]pyrazines. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reaction conditions can vary, but they often involve the use of bromine, acetic acid, and other reagents under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are often employed.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyrazine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, bromine, and acetic acid . The conditions often involve controlled temperatures and specific catalysts to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield various oxidized derivatives of the imidazo[1,2-a]pyrazine scaffold .
Scientific Research Applications
N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrazine group can fit into the hinge regions of certain proteins, forming hydrogen-bond interactions . This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine
- Urea, N-[4-[8-(Methylamino)-3-(1-Methylethyl)imidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N’-[3-(trifluoromethyl)phenyl]-
Uniqueness
N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide is unique due to its specific functional groups and the potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
CAS No. |
787591-28-0 |
|---|---|
Molecular Formula |
C15H15N5O |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-[4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C15H15N5O/c1-10(21)19-12-5-3-11(4-6-12)13-9-18-15-14(16-2)17-7-8-20(13)15/h3-9H,1-2H3,(H,16,17)(H,19,21) |
InChI Key |
YZGJMCQUKJOPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CN=C3N2C=CN=C3NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[Azido(phenyl)methyl]-2-fluorophenyl}methanesulfonamide](/img/structure/B14227612.png)

![(2R)-2-{[(4R)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14227620.png)


![1,2-Di([1,1'-binaphthalen]-4-yl)benzene](/img/structure/B14227643.png)
![1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one](/img/structure/B14227649.png)



![1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane](/img/structure/B14227669.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl-](/img/structure/B14227672.png)


